REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][N:6]=[C:5]([Cl:8])[C:4]=1[Cl:9])#[N:2].S1C=CC=N1.S(=O)(=O)(O)[OH:16]>>[Cl:8][C:5]1[C:4]([Cl:9])=[C:3]([C:1]([NH2:2])=[O:16])[S:7][N:6]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S1N=CC=C1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C(=NS1)Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled under ice cooling
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Type
|
CUSTOM
|
Details
|
precipitated crystals
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Type
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FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |